molecular formula C11H6Cl2O3 B8312063 4-(3-Furoyl)-2,3-dichlorophenol

4-(3-Furoyl)-2,3-dichlorophenol

Cat. No. B8312063
M. Wt: 257.07 g/mol
InChI Key: LTNNABYHQWLOSS-UHFFFAOYSA-N
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Patent
US04728662

Procedure details

A molten bath of pyridine HCl is prepared by adding 16 ml of concentrated HCl (0.186 mole) to 14.2 g of pyridine and heating the mixture to 210° C. under nitrogen and allowing the H2O to distill out. The anisole (5.0 g) is added in portions and heating is continued for one hour and the solution poured over ice and extracted with ethyl acetate. Drying and evaporation gives 4-(3-furoyl)-2,3-dichlorophenol, mp 138°-142° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
14.2 g
Type
solvent
Reaction Step Two
Name
H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.N1C=CC=CC=1.Cl.[O:9]1[CH:13]=[CH:12][C:11]([C:14]([C:16]2[CH:21]=[CH:20][C:19]([O:22]C)=[C:18]([Cl:24])[C:17]=2[Cl:25])=[O:15])=[CH:10]1>N1C=CC=CC=1>[O:9]1[CH:13]=[CH:12][C:11]([C:14]([C:16]2[CH:21]=[CH:20][C:19]([OH:22])=[C:18]([Cl:24])[C:17]=2[Cl:25])=[O:15])=[CH:10]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Two
Name
Quantity
16 mL
Type
reactant
Smiles
Cl
Name
Quantity
14.2 g
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=C(C=C1)C(=O)C1=C(C(=C(C=C1)OC)Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
to distill out
ADDITION
Type
ADDITION
Details
The anisole (5.0 g) is added in portions
TEMPERATURE
Type
TEMPERATURE
Details
heating
ADDITION
Type
ADDITION
Details
the solution poured over ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
evaporation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1C=C(C=C1)C(=O)C1=C(C(=C(C=C1)O)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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